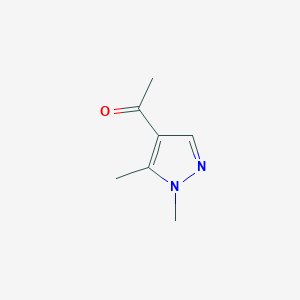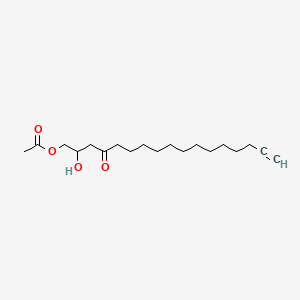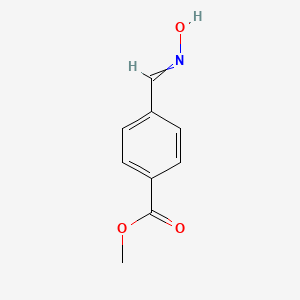
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the molecular formula C7H10N2O . It is also known by other names such as “Ethanone, 1-(1H-pyrazol-4-yl)-” and "1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone" .
Molecular Structure Analysis
The molecular structure of “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” consists of a pyrazole ring attached to an ethanone group . The InChI representation of the molecule is "InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3" .Physical And Chemical Properties Analysis
The molecular weight of “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” is 138.17 g/mol . It has a topological polar surface area of 34.9 Ų and a complexity of 147 . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .Applications De Recherche Scientifique
Organic Synthesis Building Block
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ketone group and the presence of the pyrazole ring . The ketone functionality can undergo various reactions such as condensations, reductions, and the formation of imines and enamines, which are pivotal in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Research
This compound is utilized in pharmaceutical research for the synthesis of potential therapeutic agents. Its structure is a key intermediate in the development of drugs that target a range of diseases. For instance, derivatives of this compound have been explored for their antileishmanial and antimalarial activities, indicating its significance in antiparasitic drug development .
Propriétés
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXZNYALZCZZSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427120 |
Source


|
| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
21686-05-5 |
Source


|
| Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)



